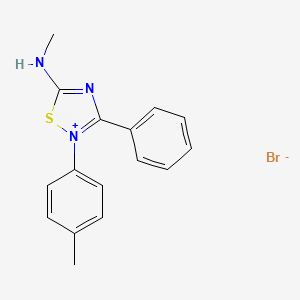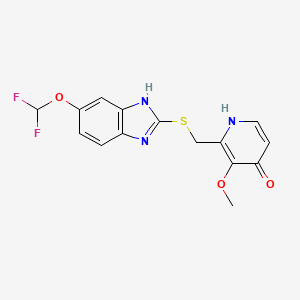
Stibine, tris(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its use as a reagent in various chemical reactions, particularly due to the excellent leaving group properties of the trimethylsilyl group . It was first synthesized by Amberger and Salazar in 1967 and has since been utilized in the formation of various antimony element bonds and as a ligand in main group and transition metal complexes .
Métodos De Preparación
The synthesis of stibine, tris(trimethylsilyl)-, typically involves the reaction of antimony trichloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
SbCl3+3(Me3Si)Cl+3LiAlH4→(Me3Si)3Sb+3LiCl+3AlCl3+3H2
Industrial production methods for this compound are similar but often involve larger scale reactions and more rigorous purification processes to ensure high purity .
Análisis De Reacciones Químicas
Stibine, tris(trimethylsilyl)-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: It can act as a reducing agent in radical-based reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include antimony oxides, substituted stibines, and various organometallic complexes .
Aplicaciones Científicas De Investigación
Stibine, tris(trimethylsilyl)-, has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of semiconductors and other advanced materials due to its ability to form stable complexes with various metals
Mecanismo De Acción
The mechanism by which stibine, tris(trimethylsilyl)-, exerts its effects is primarily through its ability to act as a reducing agent and a ligand. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The compound can generate reactive intermediates, such as radicals, which can then undergo further reactions to form desired products .
Comparación Con Compuestos Similares
Stibine, tris(trimethylsilyl)-, can be compared with other similar compounds such as tris(trimethylsilyl)phosphine and tris(trimethylsilyl)arsine. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl)phosphine: More commonly used in organic synthesis as a reducing agent.
Tris(trimethylsilyl)arsine: Less commonly used due to its higher toxicity but still valuable in specific synthetic applications
The uniqueness of stibine, tris(trimethylsilyl)-, lies in its balance of reactivity and stability, making it a versatile reagent in both academic and industrial settings .
Propiedades
Fórmula molecular |
C9H27SbSi3 |
|---|---|
Peso molecular |
341.33 g/mol |
InChI |
InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3; |
Clave InChI |
SFHJDYHBPMNNKO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


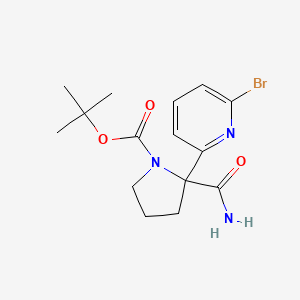

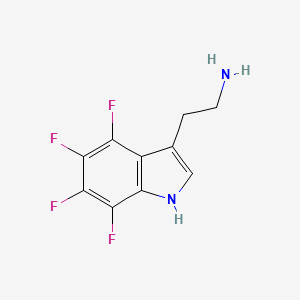
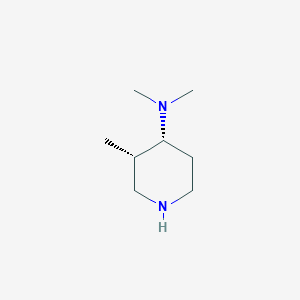
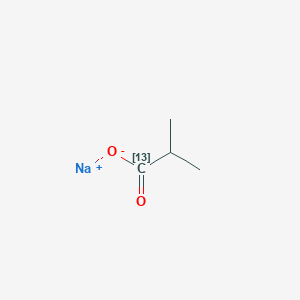
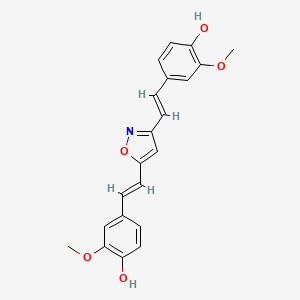
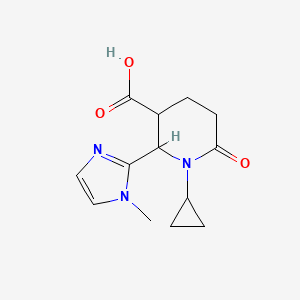
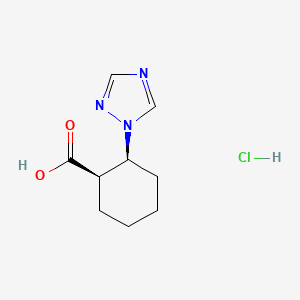

![5-[3-(Aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B12311618.png)
